N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with a molecular formula of C5H5N5 . It is a type of pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system that is considered a privileged core skeleton in biologically active compounds . This compound is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the use of 3-amino-thiophene-2-carboxylate derivatives . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Molecular Structure Analysis
The molecular structure of “N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be viewed using Java or Javascript . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively .
Chemical Reactions Analysis
The chemical reactions of pyrazolopyrimidines involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Physical And Chemical Properties Analysis
“N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 135.1267 . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Scientific Research Applications
Triple Negative Breast Cancer (TNBC) Treatment
- Pharmacokinetics and Toxicity : 13an exhibited favorable pharmacokinetic properties and low toxicity .
Antibacterial Activity
- Exploration : Researchers have investigated the antibacterial potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. While specific studies on N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are limited, this scaffold may offer interesting antibacterial properties .
Tyrosine and Serine/Threonine Kinase Inhibition
- Structural Optimization : The pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been explored for kinase inhibition. While not directly focused on our compound, related derivatives have shown promise as kinase inhibitors .
Other Kinase-Related Diseases
- Multikinase Inhibition : Beyond TNBC, compound 13an targets various kinases. It may have applications in other kinase-related diseases, such as angiogenesis-related disorders and inflammatory conditions .
Pyridopyrimidine Moiety Therapeutics
- General Context : The pyridopyrimidine scaffold has therapeutic interest. While not exclusive to our compound, understanding its role in kinase modulation and other pathways is crucial .
Future Prospects and Further Studies
- Promising Drug Candidate : Compound 13an warrants further investigation as a potential drug candidate for TNBC treatment. Future studies should explore its mechanisms of action, combination therapies, and clinical efficacy .
Mechanism of Action
Pyrazolopyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268), and human leukemia (HL-60) . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Future Directions
Pyrazolopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The future directions of “N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve further exploration of its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis , cancer , and other conditions where pyrazolopyrimidines have shown promise.
properties
IUPAC Name |
N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-13-7-9-14(10-8-13)22-17-16-11-21-23(18(16)20-12-19-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWOHQMGZZYIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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